An In-depth Technical Guide to the Mechanism of Action of Quizalofop-P-tefuryl on Acetyl-CoA Carboxylase (ACCase)
An In-depth Technical Guide to the Mechanism of Action of Quizalofop-P-tefuryl on Acetyl-CoA Carboxylase (ACCase)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quizalofop-P-tefuryl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP) chemical class, renowned for its efficacy against a wide range of grass weeds.[1] Its herbicidal activity is initiated following its conversion within the plant to its biologically active form, quizalofop (B1680410) acid. This technical guide provides a comprehensive overview of the molecular mechanism by which quizalofop acid inhibits its target enzyme, Acetyl-CoA Carboxylase (ACCase). We will delve into the intricacies of its binding kinetics, the specific molecular interactions at the active site, and the resultant physiological consequences for the plant. Furthermore, this guide outlines detailed experimental protocols for studying this mechanism and presents key quantitative data to facilitate comparative analysis and further research.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
The primary mode of action of quizalofop-P-tefuryl is the potent and specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase, EC 6.4.1.2).[1][2] ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[3] This pivotal reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.
Quizalofop-P-tefuryl itself is a proherbicide and is rapidly metabolized in planta to its active form, quizalofop acid.[1] This active metabolite is then translocated to the meristematic tissues, where it exerts its inhibitory effect on ACCase.[1] The inhibition of ACCase by quizalofop acid is reversible and noncompetitive with respect to the substrate acetyl-CoA.[1]
The Target Site: Carboxyltransferase (CT) Domain
Quizalofop acid, along with other APP herbicides, binds to the carboxyltransferase (CT) domain of the homodimeric, eukaryotic form of ACCase found in the plastids of grasses.[1][3] This binding event prevents the transfer of the carboxyl group from the biotin (B1667282) carrier protein to acetyl-CoA, thereby halting the production of malonyl-CoA.[3]
Molecular docking and structural studies have revealed that APP herbicides occupy a binding pocket within the CT domain.[1][3] The specificity of these herbicides for grass ACCase is attributed to structural differences in this binding pocket compared to the ACCase found in broadleaf plants and other organisms.
Molecular Interactions at the Binding Site
The binding of quizalofop to the CT domain is a highly specific interaction governed by various amino acid residues within the binding pocket. Key residues that have been identified to play a crucial role in the binding of APP herbicides include:
-
Alanine (B10760859) at position 2004 (A2004) (numbering based on Alopecurus myosuroides ACCase): This residue is located at the bottom of the herbicide-binding domain.[1]
-
Isoleucine at position 1781 (I1781) [4]
-
Tryptophan at positions 1999 and 2027 (W1999, W2027) [4]
-
Isoleucine at position 2041 (I2041) [4]
-
Aspartate at position 2078 (D2078) [4]
Mutations in these residues can lead to resistance to quizalofop and other APP herbicides. For instance, a common resistance mechanism involves the substitution of alanine at position 2004 with a bulkier valine residue (A2004V).[1] This substitution introduces steric hindrance that impedes the binding of quizalofop to the active site.[1]
Physiological Consequences of ACCase Inhibition
The inhibition of ACCase and the subsequent cessation of fatty acid biosynthesis have catastrophic consequences for the plant. Fatty acids are essential components for:
-
Cell Membranes: The integrity and function of all cellular membranes are dependent on a continuous supply of phospholipids (B1166683) and glycolipids.
-
Energy Storage: Triacylglycerols serve as a major energy reserve.
-
Cuticle Formation: The plant cuticle, which is vital for preventing water loss and protecting against environmental stresses, is composed of cutin, a polyester (B1180765) of fatty acids.
The disruption of these vital processes leads to a rapid cessation of growth, followed by chlorosis, necrosis, and ultimately, the death of the plant.
Quantitative Data: Inhibition of ACCase
The inhibitory potency of quizalofop is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the plant species and the presence of resistance-conferring mutations.
| Plant Species | Genotype | IC50 (µM) of Quizalofop | Fold Resistance | Reference |
| Triticum aestivum (Wheat) | Wildtype (Susceptible) | 0.486 | - | [1][5] |
| Triticum aestivum (Wheat) | Mutant (1 resistant homoeolog) | 1.84 | 3.8 | [1][5] |
| Triticum aestivum (Wheat) | Mutant (2 resistant homoeologs) | 19.3 | 39.4 | [1][5] |
| Alopecurus myosuroides (Black-grass) | Wildtype (Susceptible) | - | - | [3] |
| Alopecurus myosuroides (Black-grass) | Mutant (Cys-2027) | >10x susceptible | >10 | [3] |
| Alopecurus myosuroides (Black-grass) | Mutant (Gly-2078) | >10x susceptible | >10 | [3] |
| Alopecurus myosuroides (Black-grass) | Mutant (Ala-2096) | >10x susceptible | >10 | [3] |
Note: The active form, quizalofop acid, is the inhibitory molecule. Data for Ki values are less commonly reported in the reviewed literature.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of Quizalofop-P-tefuryl and the development of resistance.
Caption: Mechanism of ACCase inhibition by Quizalofop-P-tefuryl.
Caption: Target-site resistance to Quizalofop-P-tefuryl.
Experimental Protocols
In Vitro ACCase Inhibition Assay (Colorimetric Method)
This protocol is adapted from methodologies utilizing a malachite green-based assay to quantify ACCase activity.
1. Enzyme Extraction:
- Harvest fresh, young leaf tissue from the target plant species.
- Grind the tissue to a fine powder in liquid nitrogen.
- Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM DTT, and protease inhibitors).
- Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
- Collect the supernatant containing the crude enzyme extract.
- Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
2. Inhibition Assay:
- Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tricine-HCl pH 8.3, 50 mM KCl, 2 mM MgCl2, 1 mM DTT), ATP, acetyl-CoA, and sodium bicarbonate.
- Prepare serial dilutions of quizalofop acid in a suitable solvent (e.g., DMSO).
- In a 96-well microplate, add the enzyme extract, the quizalofop acid dilutions (or solvent control), and initiate the reaction by adding the reaction mixture.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
- Stop the reaction by adding a solution to precipitate the unreacted phosphate (B84403) (e.g., a solution containing malachite green and ammonium (B1175870) molybdate).
- Read the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate produced, which is proportional to ACCase activity.
- Calculate the percentage of inhibition for each herbicide concentration relative to the control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.
Experimental Workflow for Characterizing Herbicide Resistance
The following workflow outlines the key steps in identifying and characterizing resistance to Quizalofop-P-tefuryl.
Caption: Workflow for herbicide resistance characterization.
Conclusion
Quizalofop-P-tefuryl is a highly effective herbicide that targets a crucial enzyme in plant fatty acid biosynthesis. Its mechanism of action is well-characterized, involving the specific inhibition of the carboxyltransferase domain of ACCase by its active metabolite, quizalofop acid. Understanding the molecular details of this interaction is paramount for the development of new herbicidal molecules and for managing the evolution of herbicide resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of weed science and crop protection.
References
- 1. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of Acetyl CoA Carboxylase 1 and 3 (ACCase1 and ACCase3), and CYP81A21 were related to cyhalofop resistance in a barnyardgrass accession from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
